molecular formula C13H22N2O6 B6591308 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate CAS No. 1359656-10-2

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate

Cat. No.: B6591308
CAS No.: 1359656-10-2
M. Wt: 302.32 g/mol
InChI Key: TUOCSHQIBXURFJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is a chemical compound with the molecular formula C13H22N2O6. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including inhibitors and pharmaceutical intermediates.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential use in the treatment of diseases such as diabetes and obesity through the synthesis of ketohexokinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

Target of Action

Tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is primarily used to synthesize inhibitors for ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These targets play crucial roles in various biological processes. KHK is involved in fructose metabolism, NAMPT is a key enzyme in the NAD+ biosynthesis pathway, and ROCK is involved in regulating shape and movement of cells.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of KHK, NAMPT, and ROCK affects the fructose metabolism, NAD+ biosynthesis, and cell movement pathways respectively . The downstream effects of these alterations can lead to potential medical uses for treating conditions like diabetes and obesity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of KHK could potentially reduce the conversion of fructose to fructose-1-phosphate, a key step in fructose metabolism . Similarly, inhibition of NAMPT and ROCK could affect NAD+ biosynthesis and cell movement respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors like temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.

Safety and Hazards

The safety and hazards associated with “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” include it being a potential irritant . The safety precautions include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

Future Directions

The future directions for “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” could involve its use in the development of new therapeutic agents for conditions such as diabetes and obesity . Its role as a reagent in the synthesis of various inhibitors suggests potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate salt

Uniqueness

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is unique due to its specific spirocyclic structure and the presence of the oxalate salt. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Its ability to act as an inhibitor in biological systems further distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOCSHQIBXURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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